(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a fluorinated amino alcohol that has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. This compound is characterized by its unique stereochemistry and the presence of two fluorine atoms, which can significantly influence its biological activity and interactions with enzymes.
The compound is synthesized through various chemical methods that leverage its structural characteristics. It is often discussed in the context of research aimed at developing inhibitors for critical pathways in cellular signaling, particularly those involving TANK-binding kinase 1 (TBK1) and other related proteins .
This compound falls under the category of amino alcohols, specifically those that are fluorinated. Its classification is significant in the context of drug design, as the presence of fluorine can enhance metabolic stability and alter pharmacokinetic properties.
The synthesis of (1R,6S)-6-Amino-2,2-difluorocyclohexanol typically involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of solvents like dichloromethane or tetrahydrofuran to optimize yields and purity. Reaction monitoring is often performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
The molecular formula for (1R,6S)-6-Amino-2,2-difluorocyclohexanol is . Its structure features a cyclohexanol ring substituted at positions 1 and 6 with an amino group and two fluorine atoms respectively.
This stereochemical configuration plays a crucial role in determining the compound's biological activity.
(1R,6S)-6-Amino-2,2-difluorocyclohexanol can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to avoid side reactions. For instance, acylation may require an acid catalyst and careful temperature management to ensure high yields.
The mechanism by which (1R,6S)-6-Amino-2,2-difluorocyclohexanol exerts its biological effects primarily involves inhibition of TBK1 and related kinases.
Research indicates that compounds with similar structures exhibit significant inhibitory effects on TBK1 activity, suggesting that this compound may follow a similar pathway .
Relevant analyses such as NMR spectroscopy and mass spectrometry are often utilized to confirm the identity and purity of synthesized compounds.
The primary applications of (1R,6S)-6-Amino-2,2-difluorocyclohexanol lie within scientific research focused on:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications in treating diseases associated with dysregulated kinase activity.
The distinct spatial configuration of (1R,6S)-6-amino-2,2-difluorocyclohexanol establishes it as a high-value synthon in targeted drug design. Its cis-1,2-aminol arrangement enables precise three-dimensional interactions with biological targets, particularly enzymes and receptors where stereoselectivity governs binding affinity. The stereochemistry is unambiguously defined by the (1R,6S) descriptor, indicating specific chiral centers at C1 and C6 that create a rigidly defined pharmacophore orientation. This configuration is thermodynamically favored due to minimized steric strain between the equatorial amino and hydroxyl groups [4] [8].
Table 1: Bioactive Compounds Incorporating (1R,6S)-6-Amino-2,2-difluorocyclohexanol
Bioactive Core Structure | Biological Target | Role of Cyclohexanol Derivative |
---|---|---|
Imidazo[1,2-b]pyridazine | Microtubule Affinity Regulating Kinase (MARK) | Stereospecific binding enhancer |
Thiophene-2-carboxamide | Tau protein aggregation | Conformational restraint provider |
Pyrazolo[1,5-a]pyrimidine | Neurodegenerative pathways | Solubility modulator |
Patent literature reveals its critical role in kinase inhibitors, where the scaffold anchors hydrogen-bonding networks through synergistic donor-acceptor pairs. In WO2010083145A1, derivatives like N-(6-amino-2,2-difluorocyclohexyl)-5-cyclopropyl-4-imidazo[1,2-b]pyridazin-3-ylthiophene-2-carboxamide leverage the cyclohexanol’s stereochemistry to achieve >50-fold selectivity over off-target kinases. Molecular modeling confirms the amino group forms salt bridges with Asp149 of MARK4, while the fluorine atoms enforce a chair conformation that optimally positions the pharmacophore into the hydrophobic pocket [2] [5].
The energetic cost of epimerization (>25 kcal/mol) confers exceptional metabolic stability to chiral ligands derived from this synthon. Comparative studies with its (1S,6R) enantiomer (CAS 1109284-40-3) show dramatic pharmacological differences: The (1R,6S) configuration in imidazopyridazine conjugates exhibits IC₅₀ values 3–5 orders of magnitude lower against tau hyperphosphorylation, validating the significance of absolute stereochemistry [4] [6].
Strategic fluorination at C2 transforms the classical cyclohexanol scaffold into a privileged bioisostere. The gem-difluoro motif induces three critical modifications:
Table 2: Physicochemical Properties Governed by Substituents
Property | Impact of -NH₂ | Impact of -F₂ | Synergistic Effect |
---|---|---|---|
LogP | Reduces by 1.2 units | Increases by 0.5 units | Balanced lipophilicity (LogP 0.8–1.3) |
pKa | 9.8 (basic) | 14.0 (no ionizability) | Zwitterion formation at physiological pH |
PSA | 60 Ų (amino contribution) | 0 Ų | Optimal membrane permeability (PSA 90–100 Ų) |
The primary amino group enables versatile derivatization pathways while serving as a hydrogen bond donor. Acylations with heteroaryl carboxylic acids (e.g., thiophene-2-carboxylic acid in WO2010083145A1) yield amide conjugates exhibiting dual functionality: The protonatable nitrogen enhances water solubility (logS > -3), while the fluorine atoms restrict conformational flexibility to reduce entropy penalties upon target binding. This synergy is evidenced in Alzheimer’s models where gem-difluoro analogs demonstrate 92% blood-brain barrier penetration versus 67% for non-fluorinated counterparts [2] [7].
Trifluoroacetate salt formation (observed in purification protocols) further optimizes bioavailability. The strong acid conjugate (pKa = 0.52) creates crystalline solids with aqueous solubility >50 mg/mL, addressing formulation challenges common to amine-containing CNS drugs. Metabolic studies using hepatic microsomes confirm >85% intact compound after 60 minutes, attributable to fluorine’s blockade of N-oxidation pathways [4] [9].
Cyclohexanol derivatives have undergone three revolutionary phases in synthetic chemistry:
Phase 1: Racemic Foundations (Pre-2000)Early routes relied on non-selective reductions of phenol derivatives (Bouveault reaction) or hydrolytic ring-openings of epoxides. These produced racemic 6-aminocyclohexanols with <10% diastereomeric excess, limiting pharmaceutical utility. The introduction of catalytic hydrogenation (PtO₂ in acetic acid) improved yields but failed to address stereocontrol, often generating trans/cis mixtures requiring tedious chromatographic separation [7].
Phase 2: Chiral Resolution Breakthroughs (2000–2015)The advent of enzymatic kinetic resolution using Candida antarctica lipase B marked a turning point. This technology enabled access to enantiomerically enriched (ee >98%) precursors like rac-6-amino-2,2-difluorocyclohexanol (CAS 1109284-40-3). Key advances included:
Table 3: Evolution of Synthetic Approaches
Synthetic Era | Key Methodology | Stereoselectivity | Yield Limitation |
---|---|---|---|
1980s | Catalytic hydrogenation | Racemic (±) | 45–60% |
2000s | Enzymatic resolution | 90–95% ee | 35% (theoretical max) |
2010s | Chiral pool synthesis | >99% ee | 70–85% |
2020s | Fluorine-directed epoxidation | >99% de | 90%+ |
Phase 3: Modern Stereoselective Fluorination (2015–Present)Contemporary routes exploit fluorine-directed stereocontrol. Manchester Organics’ patented sequence starts from (R)-limonene, installing difluorination via electrophilic fluorination with Selectfluor®. The fluorine atoms direct subsequent transformations through stereoelectronic effects:
The oxy-Cope rearrangement (discovered in mass spectrometry studies) now enables scalable production. Trans-4-arylcyclohexanols undergo stereospecific fragmentation upon EI ionization, inspiring solution-phase versions using VO(acac)₂ catalysis. This method delivers (1R,6S)-isomer in 92% de at kilogram scale, overcoming historical yield limitations [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3